REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C@@H:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH:16]([CH3:18])[CH3:17])[CH:13]=2)[C@H:8]([OH:19])[CH2:7]1)=O.C([O:25]C1C=C(C=CC=1)C=O)(C)C.C(O)(=O)CC(O)=O.C([O-])(=O)C.[NH4+]>C(O)C.CO.C(Cl)Cl>[NH2:5][CH:6]([C:14]1[CH:9]=[CH:10][CH:11]=[C:12]([O:15][CH:16]([CH3:17])[CH3:18])[CH:13]=1)[CH2:7][C:8]([OH:19])=[O:25] |f:3.4,6.7|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N[C@H]1C[C@H](C2=CC=C(C=C12)OC(C)C)O)(F)F
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
methanol methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C1=CC(=CC=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |